molecular formula C11H8O4 B082771 6-methyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 10242-13-4

6-methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B082771
CAS No.: 10242-13-4
M. Wt: 204.18 g/mol
InChI Key: FJICLQQBBFWGMZ-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by a chromene ring system with a carboxylic acid group at the 3-position and a methyl group at the 6-position. Coumarins, including this compound, are widely studied for their potential therapeutic applications due to their anti-inflammatory, anticoagulant, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions. One common method is the Pechmann condensation, which uses a catalyst such as sulfuric acid or aluminum chloride to facilitate the reaction. The reaction is carried out at elevated temperatures to yield the desired coumarin derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also explored to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, yielding dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized coumarins, reduced dihydrocoumarins, and various substituted coumarin derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)5-8(10(12)13)11(14)15-9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJICLQQBBFWGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145066
Record name 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10242-13-4
Record name 3-Carboxy-6-methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10242-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 g of 5-methylsalicylaldehyde (14.7 mmol), 3.06 g of malonic acid (29.4 mmol), 1.3 g of pyridine and 0.08 g of aniline are dissolved in a minimum amount of ethanol. The mixture is heated at 40° C. on a water bath for 6 h. Next, it is diluted with water, acidified and then extracted with ether. The solvent is removed by distillation under reduced pressure. The residue obtained is recrystallized from ethanol.
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1.3 g
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0.08 g
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